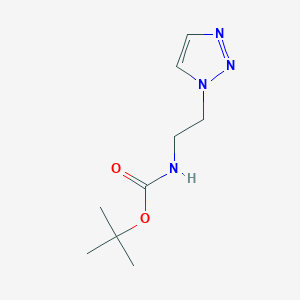![molecular formula C12H16F3N3O B2539064 2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine CAS No. 2200612-99-1](/img/structure/B2539064.png)
2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine” is a compound that falls under the category of heterocyclic pyrimidine scaffolds . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .
Synthesis Analysis
The synthesis of Trifluoromethylpyridine (TFMP) derivatives, which includes “2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine” is characterized by the presence of a fluorine atom and a pyridine in their structure . This structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyrimidine derivatives are pivotal in synthesizing new chemical entities with potential applications in medicinal chemistry and materials science. For instance, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine demonstrates the compound's role as a novel intermediate, showcasing its significance in creating new chemical structures with high purity and yield (Liu Guo-ji, 2009).
Pharmaceutical Research
- Pyrimidine derivatives have shown antiviral activities, particularly against retroviruses, including HIV, highlighting their potential in developing new therapeutic agents (D. Hocková et al., 2003).
- The exploration of pyrimidine derivatives as ASK1 inhibitors reveals their use in treating inflammation and pain, indicating the therapeutic potential of such compounds in managing chronic conditions (P. Norman, 2012).
Materials Science
- In the field of materials science, pyrimidine derivatives have been investigated for their corrosion inhibition properties on metals, offering insights into their application in protecting materials from degradation (M. Yadav et al., 2015).
- Similarly, the design and synthesis of phenyl methoxyacrylates containing 2-alkenylthiopyrimidine substructures have demonstrated significant acaricidal activity, suggesting their utility in agricultural pest control (Shulin Hao et al., 2020).
Advanced Imaging and Radiopharmaceuticals
- Pyrimidine analogs, such as those synthesized for PET imaging, underscore the role of pyrimidine derivatives in developing diagnostic tools and radiopharmaceuticals, aiding in the early detection and treatment of diseases (M. Alauddin et al., 2005).
Propriétés
IUPAC Name |
2-[(1-methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-18-6-2-3-9(7-18)8-19-11-16-5-4-10(17-11)12(13,14)15/h4-5,9H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTZRJQIOWMTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

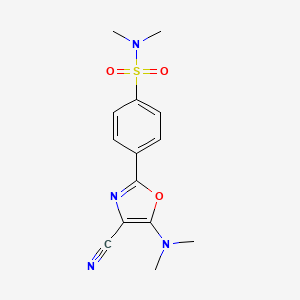
![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)
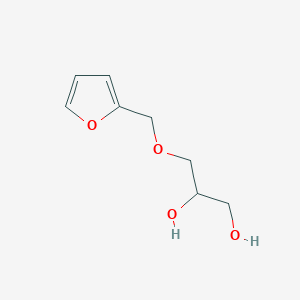
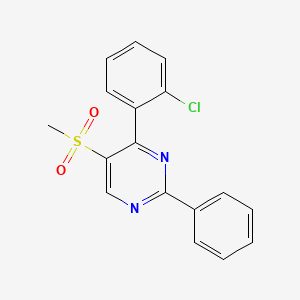

![8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2538990.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538992.png)



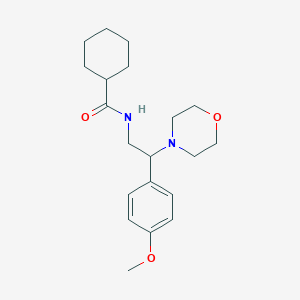
![[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2538998.png)
![5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2538999.png)
